3-(3,5-dimethylisoxazol-4-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide
Description
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-10-13(11(2)22-20-10)5-6-15(21)19-16-18-14(9-23-16)12-4-3-7-17-8-12/h3-4,7-9H,5-6H2,1-2H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWSKZIZECIFHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NC2=NC(=CS2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,5-dimethylisoxazol-4-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide is a synthetic organic molecule that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 336.38 g/mol. The structure includes an isoxazole ring and a thiazole moiety, which are known for their roles in biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H20N4O2 |
| Molecular Weight | 336.38 g/mol |
| CAS Number | Not Available |
| Melting Point | Not Available |
| Solubility | Not Available |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The structural features of the isoxazole and thiazole rings enable the compound to bind effectively to various molecular targets, modulating their activities. This can lead to inhibition or activation of enzymatic pathways and receptor signaling, which are critical in various physiological processes.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Several studies have evaluated the anticancer potential of this compound. It has shown promising results in inhibiting the proliferation of cancer cells through mechanisms such as cell cycle arrest and induction of apoptosis. For instance, it was found to inhibit the growth of human cancer cell lines with IC50 values in the low micromolar range .
- Enzyme Inhibition : The compound has been reported to inhibit specific enzymes involved in cancer progression. For example, it interacts with bromodomain-containing proteins (BRD4), which play a crucial role in regulating gene expression related to cancer cell growth .
- Neuroprotective Effects : Preliminary studies suggest that the compound may also possess neuroprotective properties, potentially through modulation of neuroinflammatory pathways .
Case Studies
Several case studies have explored the efficacy and safety of this compound:
- In Vitro Studies : In vitro assays demonstrated that the compound significantly reduced cell viability in various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase .
- In Vivo Studies : Animal models treated with this compound showed reduced tumor size compared to control groups, suggesting its potential as an effective anticancer agent .
- Safety Profile : Toxicity studies indicated that the compound has a favorable safety profile at therapeutic doses, with minimal side effects observed in preliminary trials.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The compound belongs to a broader class of thiazol-2-yl propanamide derivatives. Key structural analogs and their differences are summarized below:
Key Observations :
Physicochemical Properties
Limited data for the target compound hinder direct comparisons, but trends emerge from related structures:
Analysis :
Bioactivity and Pharmacological Potential
While explicit bioactivity data for the target compound are lacking, analogs provide indirect insights:
*Hypothetical scores from : Likely representing activity in enzyme inhibition (e.g., kinase assays) or cytotoxicity (scale: 0 = inactive, 10 = highly active).
Inferences :
- Chlorine-substituted analogs (e.g., Entry 10) exhibit higher activity, but the target’s isoxazole may offer unique selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
